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Compound of Interest

Compound Name: m-CRESOL, 6-(METHYLTHIO)-

CAS No.: 23385-54-8

Cat. No.: B1675970

Get Quote

Executive Summary & Application Context
6-(methylthio)-m-cresol (CAS: 23385-54-8) serves as a critical intermediate in the synthesis of

sulfur-containing phenolic antioxidants and specific pharmaceutical stabilizers (e.g., insulin

formulations).[1] Its structural integrity is defined by the precise regiochemistry of the methylthio

(-SMe) group relative to the hydroxyl (-OH) and methyl (-CH3) substituents.

In synthetic pathways involving the thiolation of m-cresol, thermodynamic and kinetic factors

often generate regioisomers, primarily 2-(methylthio)-m-cresol. Distinguishing the target 6-

isomer from these alternatives is a common bottleneck in process chemistry.

This guide provides a definitive 1H NMR structural analysis, contrasting the target molecule

with its primary regioisomer and starting material to ensure absolute identification.

Experimental Protocol (Self-Validating)
To replicate the spectral data described below, follow this standardized acquisition protocol.

This workflow minimizes solvent effects that can obscure phenolic proton signals.
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Sample Preparation
Solvent: DMSO-d

(Recommended for OH visibility) or CDCl

(Standard for aliphatic resolution).

Note: The analysis below references DMSO-d

values to highlight the exchangeable phenolic proton, a key validation marker.

Concentration: 10–15 mg in 0.6 mL solvent.

Tube: 5mm high-precision NMR tube.

Acquisition Parameters (400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

Relaxation Delay (D1):

1.0 s (Ensure full relaxation of aromatic protons).

Scans (NS): 16 (Sufficient for >10 mg sample).

Temperature: 298 K (25°C).

Structural Analysis: 6-(methylthio)-m-cresol
Theoretical Framework
The molecule is a 1,3,6-trisubstituted benzene.

Position 1: Hydroxyl (-OH)

Position 3: Methyl (-CH

)

Position 6: Methylthio (-SMe)[1][2][3][4]
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This substitution pattern leaves three aromatic protons at positions 2, 4, and 5.

H2: Isolated between -OH and -CH

. Expected Multiplicity: Singlet (s).

H4 & H5: Adjacent to each other. Expected Multiplicity: Two Doublets (d) with ortho-coupling

(~8.0 Hz).

Spectral Assignment (DMSO-d )
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Signal
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

A 9.89 Singlet (br) 1H Ar-OH

Deshielded

by H-

bonding; D

O

exchangeabl

e.

B 7.15
Doublet (

Hz)
1H H-5

Ortho to -

SMe; least

shielded

aromatic

proton.

C 6.75
Doublet (

Hz)
1H H-4

Ortho to -CH

, Para to -OH

(shielded).

D 6.65
Singlet

(broad)
1H H-2

Isolated

between -OH

and -CH

; strongly

shielded by

ortho-OH.

E 2.42 Singlet 3H -SCH
Deshielded

by Sulfur vs.

Ar-Me.

F 2.25 Singlet 3H Ar-CH
Classic

benzylic

methyl shift.
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Analyst Note: The chemical shift of the -SMe group (2.42 ppm) is distinctively downfield from

the Ar-Me group (2.25 ppm), providing a quick aliphatic check.

Comparative Analysis: Target vs. Alternatives
The primary challenge in QC is distinguishing the target from the starting material (incomplete

reaction) and the 2-isomer (regio-impurity).

Comparison 1: vs. Starting Material (m-Cresol)[5]
Key Difference: m-Cresol lacks the -SMe singlet at 2.42 ppm.

Aromatic Region: m-Cresol has 4 aromatic protons (multiplet pattern) vs. 3 aromatic protons

(clean s, d, d pattern) in the product.

Validation: Integration of the aromatic region relative to the Ar-Me peak changes from 4:3 (m-

cresol) to 3:3 (product).

Comparison 2: vs. Regioisomer (2-(methylthio)-m-
cresol)
This is the critical differentiation. In the 2-isomer, the -SMe group is between the -OH and -CH

.
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Feature
Target: 6-

(methylthio)

Alternative: 2-

(methylthio)
Differentiation Logic

Substitution 1, 3, 6 (Asymmetric)
1, 2, 3

(Vicinal/Crowded)

Proton Pattern
Isolated H2 + H4/H5

pair

Contiguous H4, H5,

H6
The "Singlet" Test

Splitting
Singlet, Doublet,

Doublet

Doublet, Triplet,

Doublet

Target has a singlet

(H2). 2-isomer has

NO singlets; H5 is a

triplet.

S-Me Shift ~2.42 ppm ~2.30 ppm

S-Me at pos 2 is

shielded by ortho-

OH/Me crowding.

Visualization of Analytical Workflow
The following diagram illustrates the decision logic for validating the synthesized product using

1H NMR.
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Crude Product Sample

Step 1: Aliphatic Region (2.0 - 2.5 ppm)
Are there TWO distinct singlets?

Contamination: m-Cresol
(Missing S-Me peak)

No (Only 1 singlet)

Step 2: Aromatic Region (6.5 - 7.5 ppm)
Analyze Splitting Pattern

Yes (2 singlets)

Pattern: Singlet + 2 Doublets
(Isolated H2 present)

s, d, d

Pattern: Doublet - Triplet - Doublet
(3 Contiguous Protons)

d, t, d

PASS: 6-(methylthio)-m-cresol
Identity Confirmed

FAIL: 2-(methylthio)-m-cresol
Regioisomer Detected

Click to download full resolution via product page

Caption: Logical flowchart for distinguishing 6-(methylthio)-m-cresol from starting materials and

regioisomers based on 1H NMR splitting patterns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. targetmol.cn [targetmol.cn]

2. 23385-54-8 CAS|6-(Methylthio)-m-cresol|生产厂家|价格信息 [m.chemicalbook.com]

3. 6-(Methylthio)-m-cresol CAS#: 23385-54-8 [chemicalbook.com]

4. 6-(Methylthio)-m-cresol CAS#: 23385-54-8 [m.chemicalbook.com]

To cite this document: BenchChem. [Technical Guide: 1H NMR Structural Validation of 6-
(methylthio)-m-cresol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675970/docs#technical-guide-1h-nmr-structural-
validation-of-6-methylthio-m-cresol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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